molecular formula C13H8Cl2N2O5 B13706614 3-Hydroxy Niclosamide

3-Hydroxy Niclosamide

Cat. No.: B13706614
M. Wt: 343.12 g/mol
InChI Key: CFBQBYWTAGJVFT-UHFFFAOYSA-N
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Description

3-Hydroxy Niclosamide, also known as 5-Chloro-N-(2-chloro-4-nitrophenyl)-2,3-dihydroxybenzamide, is a metabolite of Niclosamide. Niclosamide is an anthelmintic drug primarily used to treat tapeworm infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Niclosamide typically involves the hydroxylation of Niclosamide. This process can be carried out using cytochrome P450 enzymes, particularly CYP1A2, in the presence of NADPH-supplemented human liver microsomes . The reaction conditions often include maintaining a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes using engineered microorganisms or isolated enzymes. These methods aim to achieve high yield and purity while minimizing environmental impact. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Niclosamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

3-Hydroxy Niclosamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy Niclosamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: It primarily targets enzymes involved in oxidative phosphorylation and ATP synthesis.

    Pathways Involved: It disrupts the electron transport chain, leading to the uncoupling of oxidative phosphorylation.

Comparison with Similar Compounds

    Niclosamide: The parent compound, primarily used as an anthelmintic.

    Nitazoxanide: A thiazolide compound with broad-spectrum antiviral and antiparasitic activity.

    Tizoxanide: The active metabolite of Nitazoxanide, sharing similar properties.

Uniqueness of 3-Hydroxy Niclosamide: this compound is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C13H8Cl2N2O5

Molecular Weight

343.12 g/mol

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2,3-dihydroxybenzamide

InChI

InChI=1S/C13H8Cl2N2O5/c14-6-3-8(12(19)11(18)4-6)13(20)16-10-2-1-7(17(21)22)5-9(10)15/h1-5,18-19H,(H,16,20)

InChI Key

CFBQBYWTAGJVFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)Cl)O)O

Origin of Product

United States

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